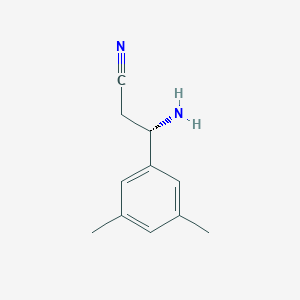
(3S)-3-Amino-3-(3,5-dimethylphenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-(3,5-dimethylphenyl)propanenitrile: , also known by its chemical formula C₁₁H₁₄N₂ , is a chiral compound with interesting properties. It belongs to the class of nitriles and contains an amino group. The compound’s structure consists of a three-carbon backbone with a nitrile group (CN) and a dimethylphenyl group attached.
Méthodes De Préparation
Synthetic Routes::
Strecker Synthesis: This classic method involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide (HCN). In the case of our compound, an appropriate aldehyde or ketone precursor reacts with ammonia and HCN to form the nitrile.
Alkylation of Amines: Another approach is the alkylation of an amine with a suitable alkyl halide, followed by nitrile formation. The chiral center can be introduced during this step.
Chiral Pool Synthesis: Starting from a chiral precursor, such as a natural amino acid, the compound can be synthesized via a series of reactions.
Industrial Production:: Industrial-scale production methods may involve optimized versions of the above synthetic routes, ensuring efficiency, yield, and purity.
Analyse Des Réactions Chimiques
(3S)-3-Amino-3-(3,5-dimethylphenyl)propanenitrile: participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of imines or amides.
Reduction: Reduction of the nitrile group can yield the corresponding amine.
Substitution: The nitrile group can be substituted with other functional groups.
Common Reagents and Conditions: Reagents like reducing agents (e.g., LiAlH₄), oxidizing agents (e.g., KMnO₄), and nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products: The major products depend on the specific reaction conditions and the starting materials.
Applications De Recherche Scientifique
(3S)-3-Amino-3-(3,5-dimethylphenyl)propanenitrile: finds applications in:
Medicinal Chemistry: It could serve as a building block for drug development due to its chiral nature and potential biological activity.
Organic Synthesis: Researchers use it to create more complex molecules.
Catalysis: The compound might act as a ligand in asymmetric catalysis.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparaison Avec Des Composés Similaires
- Explore further to identify additional related compounds.
3-(Dimethylamino)propanenitrile: (CAS: 1738-25-6) .
Remember that research on this compound continues, and its applications may evolve over time
Propriétés
Formule moléculaire |
C11H14N2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(3,5-dimethylphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7,11H,3,13H2,1-2H3/t11-/m0/s1 |
Clé InChI |
MEFKFTAICBLCCZ-NSHDSACASA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)[C@H](CC#N)N)C |
SMILES canonique |
CC1=CC(=CC(=C1)C(CC#N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


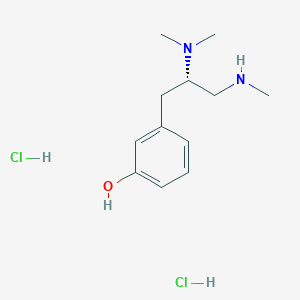
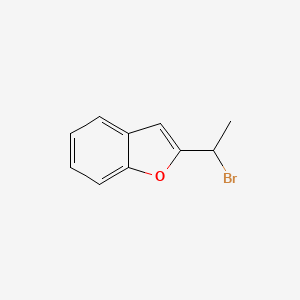
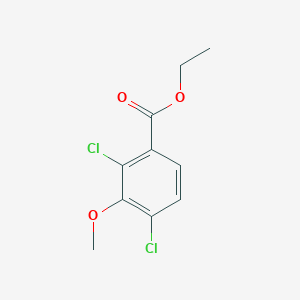
![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B13025949.png)
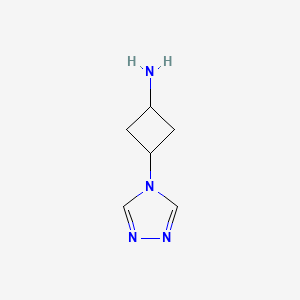
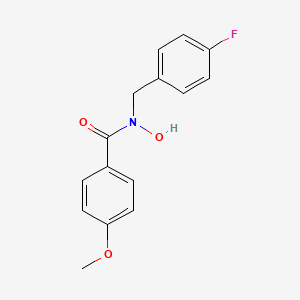
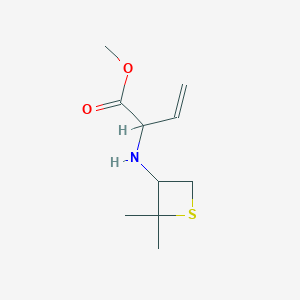

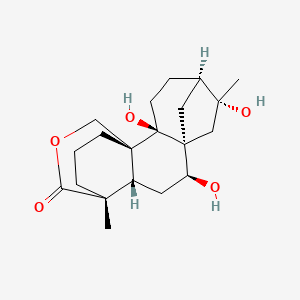
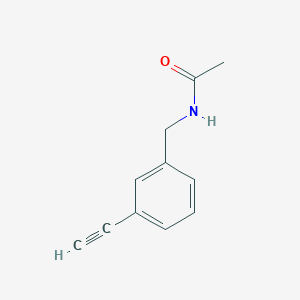

![5-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13026004.png)
![2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13026017.png)
![2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13026021.png)
